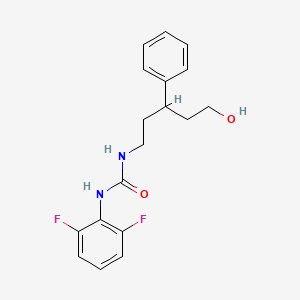

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

説明

1-(2,6-Difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group at the 1-position and a 5-hydroxy-3-phenylpentyl chain at the 3-position of the urea backbone. The hydroxyl group in the pentyl chain may enhance solubility or hydrogen-bonding capacity compared to purely lipophilic substituents like adamantane or halogenated aryl groups seen in related compounds.

特性

IUPAC Name |

1-(2,6-difluorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O2/c19-15-7-4-8-16(20)17(15)22-18(24)21-11-9-14(10-12-23)13-5-2-1-3-6-13/h1-8,14,23H,9-12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPSTAFUPCBQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NC2=C(C=CC=C2F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Physicochemical Properties

The compound’s closest structural analogs are 1,3-disubstituted ureas with fluorinated aryl groups or bulky alkyl/aryl substituents. Key comparisons include:

Key Observations :

Fluorine Substitution Patterns :

- The 2,6-difluorophenyl group in the target compound and compound 5d provides symmetry, which often correlates with higher melting points (e.g., 182–183°C for 5d ) due to efficient crystal packing. In contrast, asymmetric fluorination (e.g., 3,5-difluorophenyl in 5g ) reduces melting points (124–125°C) .

- The target compound’s 5-hydroxy-3-phenylpentyl chain introduces conformational flexibility and polarity, likely reducing its melting point compared to rigid adamantane derivatives.

Functional Group Impact: Hydroxyl Group: The hydroxyl in the target compound may improve aqueous solubility compared to adamantane-based analogs like 5d or 5g, which are highly lipophilic. This feature could enhance bioavailability or metabolic stability.

Synthetic Accessibility :

- Adamantane-containing ureas (e.g., 5d , 5g ) exhibit variable yields (10–70%), with lower yields possibly due to steric hindrance from the adamantyl group . The target compound’s synthesis might face similar challenges if the hydroxyalkyl chain requires protection/deprotection steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。